1-[4-(Azepan-1-yl)-3-fluorophenyl]butan-1-one
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Overview
Description
1-[4-(Azepan-1-yl)-3-fluorophenyl]butan-1-one is a synthetic organic compound with the molecular formula C14H20FNO This compound features a seven-membered azepane ring, a fluorophenyl group, and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Azepan-1-yl)-3-fluorophenyl]butan-1-one typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a fluorophenyl halide with an azepane derivative, followed by the addition of a butanone group through a condensation reaction . The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Azepan-1-yl)-3-fluorophenyl]butan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Electrophiles like halogens, nitrating agents, in the presence of catalysts such as iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1-[4-(Azepan-1-yl)-3-fluorophenyl]butan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Azepan-1-yl)-3-fluorophenyl]butan-1-one involves its interaction with specific molecular targets. The azepane ring and fluorophenyl group contribute to its binding affinity and specificity towards certain enzymes or receptors . The compound may modulate biochemical pathways by inhibiting or activating these targets, leading to various physiological effects .
Comparison with Similar Compounds
1-[4-(Azepan-1-yl)-3-chlorophenyl]butan-1-one: Similar structure but with a chlorine atom instead of fluorine.
1-[4-(Azepan-1-yl)-3-bromophenyl]butan-1-one: Similar structure but with a bromine atom instead of fluorine.
1-[4-(Azepan-1-yl)-3-methylphenyl]butan-1-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness: 1-[4-(Azepan-1-yl)-3-fluorophenyl]butan-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties . The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications .
Properties
IUPAC Name |
1-[4-(azepan-1-yl)-3-fluorophenyl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO/c1-2-7-16(19)13-8-9-15(14(17)12-13)18-10-5-3-4-6-11-18/h8-9,12H,2-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPDQQQWUBOSSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)N2CCCCCC2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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